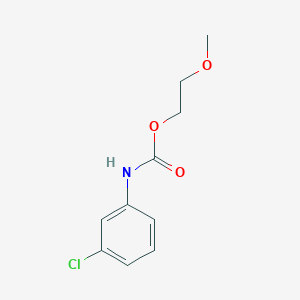
2-Methoxyethyl (3-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl 3-chlorophenylcarbamate is an organic compound with the molecular formula C10H12ClNO3. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a 3-chlorophenyl group, and the hydrogen atom of the amino group is replaced by a 2-methoxyethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxyethyl 3-chlorophenylcarbamate typically involves the reaction of 3-chlorophenyl isocyanate with 2-methoxyethanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually heated to facilitate the formation of the carbamate linkage .
Industrial Production Methods: In industrial settings, the production of 2-methoxyethyl 3-chlorophenylcarbamate follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure the purity and yield of the product. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxyethyl 3-chlorophenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenylcarbamates.
Applications De Recherche Scientifique
2-Methoxyethyl 3-chlorophenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-methoxyethyl 3-chlorophenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include the inhibition of enzyme-mediated reactions and disruption of protein-protein interactions .
Comparaison Avec Des Composés Similaires
- 2-Methoxyethyl 2-chlorophenylcarbamate
- 2-Methoxyethyl 4-chlorophenylcarbamate
- 2-Methoxyethyl 2,3-dichlorophenylcarbamate
- 2-Methoxyethyl 2,6-dichlorophenylcarbamate
Comparison: 2-Methoxyethyl 3-chlorophenylcarbamate is unique due to the position of the chlorine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it exhibits distinct chemical and biological properties, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
25058-37-1 |
|---|---|
Formule moléculaire |
C10H12ClNO3 |
Poids moléculaire |
229.66 g/mol |
Nom IUPAC |
2-methoxyethyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H12ClNO3/c1-14-5-6-15-10(13)12-9-4-2-3-8(11)7-9/h2-4,7H,5-6H2,1H3,(H,12,13) |
Clé InChI |
FHSDRLPGTZZIQE-UHFFFAOYSA-N |
SMILES canonique |
COCCOC(=O)NC1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



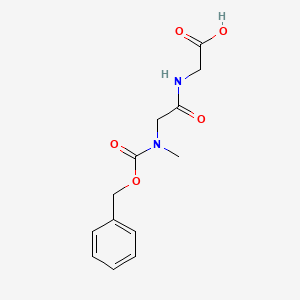
![Dimethyl 5-{[(methylamino)carbonyl]amino}isophthalate](/img/structure/B15076224.png)



![1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B15076259.png)
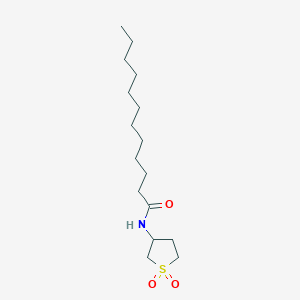
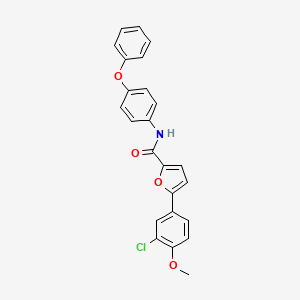
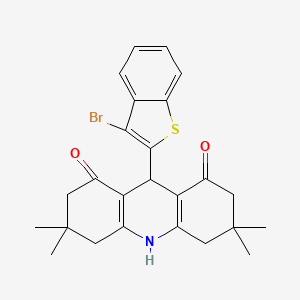
![2-ethoxyethyl N-[5-(2-ethoxyethoxycarbonylamino)-2-methyl-phenyl]carbamate](/img/structure/B15076279.png)
![1-{1-acetyl-3-[1,1-di(1H-indol-3-yl)ethyl]-1,4-dihydro-4-pyridinyl}ethanone](/img/structure/B15076286.png)
![2-[(Cyclohexylcarbamoyl)amino]benzoic acid](/img/structure/B15076304.png)
![N-[(E)-9-anthrylmethylidene]-2-methoxyaniline](/img/structure/B15076308.png)
